molecular formula C23H15F2NO2 B1684385 Brequinar CAS No. 96187-53-0

Brequinar

Cat. No.: B1684385
CAS No.: 96187-53-0
M. Wt: 375.4 g/mol
InChI Key: PHEZJEYUWHETKO-UHFFFAOYSA-N
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Description

Brequinar is a drug that acts as a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase. It blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth. This compound was invented by DuPont Pharmaceuticals in the 1980s and has been investigated for various medical applications, including as an immunosuppressant and anti-cancer drug .

Biochemical Analysis

Biochemical Properties

Brequinar interacts with the enzyme DHODH, which plays a critical role in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine-based nucleotides, essential components of DNA and RNA .

Cellular Effects

This compound has been shown to inhibit cell growth in various types of cells, including myeloid-derived suppressor cells (MDSCs) and glioblastoma cells . It exerts its effects by causing pyrimidine depletion, which leads to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DHODH . This inhibition blocks the synthesis of pyrimidine-based nucleotides, leading to a decrease in the available nucleotides for DNA and RNA synthesis . This results in cell cycle arrest and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to maintain its inhibitory effects on DHODH from 24 to 72 hours post-inoculation . It has also been reported that this compound shows cytotoxicity in hematological malignancy .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tumor growth at dosages of 20-40 mg/kg/day

Metabolic Pathways

This compound is involved in the de novo pyrimidine biosynthesis pathway . It inhibits the enzyme DHODH, disrupting the synthesis of pyrimidine-based nucleotides .

Subcellular Localization

This compound targets DHODH, an enzyme located in the inner membrane of mitochondria Therefore, it can be inferred that this compound localizes to the mitochondria to exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Brequinar can be synthesized through a multi-step process involving the reaction of 6-fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid with various reagents under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Brequinar undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce fluorinated biphenyl compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Brequinar is unique in its potent and selective inhibition of dihydroorotate dehydrogenase, making it a valuable tool in research and potential therapeutic applications. Its ability to inhibit cell growth by blocking nucleotide synthesis sets it apart from other compounds with similar mechanisms .

Properties

IUPAC Name

6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEZJEYUWHETKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96201-88-6 (hydrochloride salt)
Record name Brequinar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00242165
Record name Brequinar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96187-53-0
Record name Brequinar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96187-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brequinar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brequinar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brequinar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREQUINAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-Fluoroisatin (72.6 g, 0.44 mole) and 4-(2-fluorophenyl) propiophenone (100 g, 0.44 mole) were suspended in 720 ml of ethanol and stirred mechanically as a solution of KOH (147.8 g, 2.64 mole) in 300 ml of water was added dropwise over 15 minutes. The reaction mixture was heated at reflux for 12 hours, cooled and the ethanol evaporated under reduced pressure. The resulting solid was dissolved in water and washed with ethyl ether. The aqueous layer was cooled to 5° and acidified with glacial acetic acid. The resulting precipitate was filtered, washed 2 times with 300 ml of ethyl ether and dried. Recrystallization from dimethylformamide and water gave 84 g of a white 2-(2'-Fluoro-1,1'-biphenyl-4-yl)-6-fluoro-3-methyl-4-quinolinecarboxylic acid, m.p. 315°-317°.
Quantity
72.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
147.8 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
720 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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